N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
Description
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a synthetic heterocyclic compound featuring a pyrazole core substituted with a methoxy group at position 3, a methyl group at position 1, and a carboxamide side chain linked to a hydroxypropyl-thiophene moiety.
Properties
IUPAC Name |
N-(3-hydroxy-3-thiophen-2-ylpropyl)-3-methoxy-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-16-8-9(13(15-16)19-2)12(18)14-6-5-10(17)11-4-3-7-20-11/h3-4,7-8,10,17H,5-6H2,1-2H3,(H,14,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVXEWVAZHHGOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCCC(C2=CC=CS2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Pyrazole Carboxamide Derivatives ()
Compounds such as 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) and its derivatives share the pyrazole-carboxamide backbone but differ in substituents:
Thiophene-Containing Analogues ()
- (S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine (): This compound shares the thiophene motif but incorporates it into an amine-based scaffold.
- (3S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine ethanedioate () : The thiophene-propylamine structure here lacks the pyrazole-carboxamide core, emphasizing amine-mediated interactions. The target compound’s carboxamide group may offer superior stability against metabolic degradation .
Physicochemical and Spectroscopic Properties
Notes:
Q & A
Q. What are the key synthetic routes for preparing N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, and what reaction conditions optimize yield?
Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization and coupling steps. For example:
- Step 1 : Formation of the pyrazole core via condensation reactions using cesium carbonate as a base and copper(I) bromide as a catalyst in DMSO at 35°C for 48 hours .
- Step 2 : Introduction of the thiophene moiety through nucleophilic substitution or coupling reactions. Solvent choice (e.g., ethanol or DMSO) and temperature control (35–80°C) are critical to achieving yields >15% .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (0–100%) is standard for isolating the final product .
Q. Key Optimization Factors :
Q. How is the compound characterized structurally using spectroscopic methods?
Methodological Answer:
- 1H/13C NMR : Peaks for the thiophene protons (δ 6.8–7.5 ppm) and pyrazole methyl groups (δ 2.3–3.1 ppm) confirm regiochemistry. The hydroxypropyl chain shows characteristic splitting patterns (δ 3.5–4.2 ppm) .
- HRMS : Molecular ion peaks (e.g., [M+H]+ at m/z 350.12) validate the molecular formula .
- IR Spectroscopy : Stretching frequencies for amide C=O (~1650 cm⁻¹) and hydroxyl groups (~3300 cm⁻¹) confirm functional groups .
Q. How can computational methods like quantum chemical calculations be applied to optimize the synthesis of this compound?
Methodological Answer:
- Reaction Path Search : Quantum mechanics (e.g., DFT) predicts transition states and intermediates, identifying energy barriers in cyclization steps .
- Solvent Effects : COSMO-RS simulations model solvent interactions to optimize polarity for intermediates (e.g., DMSO vs. ethanol) .
- Case Study : ICReDD’s workflow combines computational screening with experimental validation, reducing trial-and-error in catalyst selection (e.g., Cu(I) vs. Pd(0)) .
Strategy : Use Gaussian 16 for geometry optimization and ORCA for reaction pathway mapping.
Q. What strategies resolve contradictions in bioactivity data across different studies?
Methodological Answer:
- Dose-Response Curves : Re-evaluate IC50 values under standardized conditions (e.g., pH 7.4, 37°C) to control for assay variability .
- Structural Analogs : Compare bioactivity of derivatives (e.g., replacing thiophene with furan) to isolate pharmacophore contributions .
- Meta-Analysis : Pool data from multiple studies (e.g., antimicrobial assays) using statistical tools like ANOVA to identify outliers or confounding factors .
Example : Inconsistent anticancer activity may arise from differences in cell line permeability; use logP calculations to assess hydrophobicity-driven uptake .
Q. How does stereochemistry at the 3-hydroxypropyl chain influence biological activity?
Methodological Answer:
- Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) and test isolated isomers in receptor-binding assays .
- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) to determine if (R)- or (S)-enantiomers exhibit stronger binding .
- Case Study : For analogs, (S)-configurations showed 10-fold higher inhibition of COX-2 compared to (R)-isomers due to better active-site complementarity .
Q. What are the challenges in scaling up synthesis while maintaining purity?
Methodological Answer:
- Byproduct Control : Monitor reaction progress via inline FTIR to detect side products (e.g., over-alkylation) early .
- Crystallization Optimization : Use anti-solvent addition (e.g., hexane in DMSO) to improve crystal morphology and reduce impurities .
- Scale-Up Data : Pilot studies show a 20% yield drop at >10 g scale due to heat transfer inefficiencies; address with segmented flow reactors .
Q. How do solvent and temperature affect the stability of the carboxamide group during storage?
Methodological Answer:
Q. What structural modifications enhance metabolic stability without compromising activity?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
